Phosphine, [bis(trimethylsilyl)methylene]-
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Overview
Description
Phosphine, [bis(trimethylsilyl)methylene]- is an organophosphorus compound characterized by the presence of a phosphine group bonded to a bis(trimethylsilyl)methylene moiety. This compound is notable for its unique structural features and reactivity, making it a subject of interest in various fields of chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]- typically involves the dehydrohalogenation of chlorophosphine precursors. For instance, the reaction of chlorophosphine with bis(trimethylsilyl)methylmagnesium chloride in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in the formation of the desired phosphine compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and controlled temperatures to ensure optimal yields.
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Addition Reactions: It readily participates in addition reactions with electrophiles.
Substitution Reactions: The trimethylsilyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Phosphine, [bis(trimethylsilyl)methylene]- include oxidizing agents like oxygen or peroxides, electrophiles such as alkyl halides, and bases like DBU. The reactions are typically conducted under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various addition products depending on the specific reagents and conditions used .
Scientific Research Applications
Phosphine, [bis(trimethylsilyl)methylene]- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Phosphine, [bis(trimethylsilyl)methylene]- exerts its effects involves the interaction of the phosphine group with various molecular targets. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new bonds and the generation of reactive intermediates .
Comparison with Similar Compounds
Similar Compounds
Trimethylphosphine: Similar in having a phosphine group but lacks the bis(trimethylsilyl)methylene moiety.
Tris(trimethylsilyl)phosphine: Contains three trimethylsilyl groups bonded to phosphorus but differs in structure and reactivity.
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]- is unique due to the presence of both the phosphine and bis(trimethylsilyl)methylene groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring specific steric and electronic properties .
Properties
CAS No. |
137731-32-9 |
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Molecular Formula |
C7H19PSi2 |
Molecular Weight |
190.37 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidenephosphane |
InChI |
InChI=1S/C7H19PSi2/c1-9(2,3)7(8)10(4,5)6/h8H,1-6H3 |
InChI Key |
DWARFVSOTOYNFQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=P)[Si](C)(C)C |
Origin of Product |
United States |
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